Propargyl-PEG14-OH
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Overview
Description
Propargyl-PEG14-OH is a polyethylene glycol (PEG)-based compound that features a propargyl group at one end and a hydroxyl group at the other. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound is known for its utility in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG14-OH can be synthesized through the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method involves the use of propargyl alcohol as a starting material, which undergoes nucleophilic substitution to introduce the PEG chain . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution methods. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG14-OH undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This click chemistry reaction involves the addition of an azide group to the alkyne group in this compound, forming a triazole ring.
Nucleophilic substitution:
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used as catalysts in CuAAc reactions.
Bases such as sodium hydroxide: Used in nucleophilic substitution reactions to deprotonate the hydroxyl group.
Major Products Formed
Triazole derivatives: Formed through CuAAc reactions.
Functionalized PEG derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Propargyl-PEG14-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the development of targeted protein degradation technologies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The primary mechanism of action of Propargyl-PEG14-OH involves its role as a linker in click chemistry reactions. The alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-acid: A shorter PEG linker with similar click chemistry properties.
Propargyl-PEG8-OH: Another PEG-based linker with an intermediate chain length.
Uniqueness
Propargyl-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Properties
Molecular Formula |
C31H60O15 |
---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H60O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-32/h1,32H,3-31H2 |
InChI Key |
NCYWTUCPBGJHKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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